Methyl 4-bromobenzo[d]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODNTHYJLARCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696100 | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-62-6 | |
| Record name | Methyl 4-bromo-2-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl 4-bromobenzo[d]thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or modulation of the protein’s function. This interaction is crucial for its antimicrobial and antifungal activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis. Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its function. Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activities without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes. The compound’s activity is influenced by its localization, as it needs to be in the right cellular compartment to interact with its target biomolecules effectively.
Biological Activity
Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazole Derivatives
Thiazole derivatives, including this compound, are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazole ring serves as a versatile scaffold for drug development due to its ability to interact with various biological targets.
Biological Activities
-
Antitumor Activity
- This compound has shown promising results in various studies targeting cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxicity against different cancer cell lines, with IC50 values often below 10 µM . The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances this activity.
-
Antimicrobial Properties
- Research indicates that thiazole derivatives exhibit antimicrobial activity against various pathogens, including fungi and bacteria. For example, some thiazole compounds have been reported to have minimum inhibitory concentrations (MIC) against Candida albicans and Aspergillus niger, suggesting that this compound may possess similar properties .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. Key factors influencing its activity include:
- Substituents on the Thiazole Ring : The presence of halogens or electron-donating groups at specific positions can significantly enhance the compound's potency.
- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability, which is crucial for effective drug action .
Table 1: Structure-Activity Relationship of Thiazole Derivatives
| Compound | Activity Type | IC50/MIC (µM) | Key Substituents |
|---|---|---|---|
| This compound | Antitumor | <10 | Bromine at position 4 |
| Compound A | Antimicrobial | 3.92 | NO2 group in para position |
| Compound B | Anti-inflammatory | 5.00 | Dimethyl substitution |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of Bcl-2 protein interactions . Molecular docking studies suggest that these compounds interact with specific protein targets, enhancing their anticancer efficacy.
- Antimicrobial Efficacy : A study evaluating the antifungal properties of thiazole derivatives showed that certain compounds had MIC values comparable to standard antifungal agents . This highlights the potential of this compound in treating fungal infections.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromobenzo[d]thiazole-2-carboxylate has been investigated for its anticancer properties. Thiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from thiazole structures have been reported to exhibit cytotoxic effects against prostate cancer and melanoma cells, with some modifications leading to improved potency in the low nanomolar range .
Case Study: Anticancer Activity
A study synthesized several thiazole derivatives, including this compound, and evaluated their activity against human cancer cell lines. The results indicated that specific structural modifications enhanced the anticancer activity significantly, demonstrating the importance of structure-activity relationships (SAR) in drug design .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiazole compounds. This compound has been synthesized as part of a series of thiazole derivatives tested for antibacterial activity. These compounds showed effectiveness against multi-drug resistant strains of bacteria, suggesting their utility in developing new antibiotics .
Data Table: Antimicrobial Activity
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Synthesis and Organic Chemistry
The compound serves as an essential intermediate in synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .
Synthetic Pathways
Recent studies have outlined synthetic routes involving this compound as a starting material for generating novel thiazole-based compounds with enhanced biological activities. These synthetic strategies often involve coupling reactions and cyclization processes that leverage the bromine atom's reactivity .
Material Science Applications
In addition to its biological applications, this compound has potential uses in materials science . Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties .
Case Study: Polymer Composites
Research demonstrated that incorporating thiazole derivatives into polymer systems resulted in composites with enhanced fire-retardant properties while maintaining flexibility and strength. This application is particularly relevant in industries requiring materials that can withstand high temperatures without compromising performance .
Comparison with Similar Compounds
Structural and Substituent Variations
The properties and reactivity of benzothiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of methyl 4-bromobenzo[d]thiazole-2-carboxylate and its analogs:
Table 1: Key Structural and Physical Properties
Key Observations :
- Bromine vs. Methoxy : The bromine atom in the target compound introduces electron-withdrawing effects, enhancing its suitability for nucleophilic aromatic substitution (e.g., Suzuki coupling). In contrast, methoxy groups (electron-donating) reduce electrophilicity but improve solubility .
Table 2: Reactivity and Functionalization Potential
Preparation Methods
Cyclization of Aminobenzoates with Potassium Thiocyanate and Bromine
One of the most efficient and widely used methods involves the reaction of methyl 4-aminobenzoate derivatives with potassium thiocyanate (KSCN) and bromine (Br2) in glacial acetic acid. The general procedure is as follows:
- Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid.
- Stir the mixture at room temperature for approximately 45 minutes.
- Cool the reaction mixture to around 10 °C.
- Add 2 equivalents of bromine dissolved in a small amount of acetic acid dropwise.
- Stir the reaction overnight at room temperature.
- Quench the reaction by placing the mixture on ice and basify to pH 8 using 25% ammonia solution.
- Isolate the product by filtration.
This procedure facilitates the formation of the benzo[d]thiazole ring via an electrophilic thiocyanogen intermediate, which reacts with the amino group to form the heterocycle. The bromine is essential for generating the thiocyanogen species and for subsequent bromination at the 4-position of the benzo[d]thiazole ring.
Protection and Deprotection Strategies for Hydroxy Substituents
When synthesizing hydroxyl-substituted benzo[d]thiazole derivatives, protecting groups are employed to prevent unwanted side reactions during cyclization. The tert-butyldimethylsilyl (TBDMS) protecting group has proven effective:
- The hydroxyl group of methyl 3-hydroxy-4-nitrobenzoate is protected by reaction with TBDMS chloride.
- The nitro group is then reduced to an amino group via catalytic hydrogenation.
- The cyclization with KSCN and bromine is performed under the general procedure but with reduced equivalents of reagents (2 equiv Br2 and 2 equiv KSCN).
- Neutralization with ammonia solution during isolation yields the protected benzo[d]thiazole derivative.
- Subsequent deprotection of the TBDMS group under mild acidic or fluoride ion conditions affords the free hydroxy compound.
This approach allows for the synthesis of hydroxy-substituted benzo[d]thiazoles that can be further derivatized.
Alternative Starting Materials and Functional Group Transformations
Another synthetic route involves starting from 2-amino-6-methoxybenzothiazole derivatives:
- Diazotization of 2-amino-6-methoxybenzothiazole yields 2-bromo-6-methoxybenzothiazole.
- Refluxing with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) converts the bromo derivative to the corresponding cyano compound.
- Heating with pyridine hydrochloride under anhydrous and oxygen-free conditions at 200 °C converts the cyano compound to 2-cyano-6-hydroxybenzothiazole.
- Ring closure with DL-cysteine hydrochloride produces the desired benzo[d]thiazole carboxylic acid derivative.
- Esterification with methanol under acidic or buffered conditions yields methyl esters such as methyl 4-bromobenzo[d]thiazole-2-carboxylate.
This method is advantageous for obtaining hydroxy-substituted benzo[d]thiazole carboxylates and can be adapted for brominated derivatives.
Data Table: Comparison of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization of methyl 4-aminobenzoate | Methyl 4-aminobenzoate | KSCN (4 equiv), Br2 (2 equiv), AcOH, RT, overnight | 35–95 | Efficient, versatile for various substitutions |
| TBDMS Protection Strategy | Methyl 3-hydroxy-4-nitrobenzoate | TBDMS-Cl, catalytic hydrogenation, KSCN, Br2 | Moderate to good | Protects hydroxyl group, allows later derivatization |
| Diazotization and Cyanation Route | 2-amino-6-methoxybenzothiazole | NaNO2, HBr, KCN/DMSO reflux, pyridine HCl heating | Moderate | Suitable for hydroxy and cyano derivatives |
Mechanistic Insights and Research Findings
- The cyclization proceeds via formation of a thiocyanogen intermediate, which electrophilically attacks the amino group on the aromatic ring, leading to ring closure and formation of the benzo[d]thiazole nucleus.
- Bromine plays a dual role: it generates thiocyanogen from KSCN and facilitates bromination at the 4-position.
- The use of protecting groups such as TBDMS is crucial when hydroxyl substituents are present to prevent side reactions and ensure regioselectivity.
- Reaction monitoring by HPLC-MS and NMR confirms the formation of intermediates and final products, supporting the proposed mechanism.
- Optimization of reagent equivalents and reaction conditions allows for improved yields and scalability.
Q & A
Basic: What are the standard synthetic routes for Methyl 4-bromobenzo[d]thiazole-2-carboxylate?
Methodological Answer:
The synthesis typically involves bromination of a precursor thiazole ring followed by esterification. For example:
- Step 1 : Bromination of benzo[d]thiazole derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the 4-bromo substituent.
- Step 2 : Esterification of the carboxylic acid group at position 2 using methanol and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF .
- Purification : Column chromatography or recrystallization ensures purity. Confirm the structure via NMR and mass spectrometry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C4, ester at C2) and confirm aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHBrNOS) and detects isotopic patterns for bromine .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .
Basic: How are hydrolysis and coupling reactions performed on this compound?
Methodological Answer:
- Hydrolysis : React with aqueous NaOH to convert the methyl ester to a carboxylic acid. Monitor via TLC and isolate via acid precipitation .
- Amide Coupling : Use EDC or DCC with DMAP as a catalyst to couple the carboxylic acid to amines. Example: Reaction with aromatic amines yields thiazole-carboxamide derivatives .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to optimize reaction yields in bromination steps?
Methodological Answer:
- Solvent Selection : Use DCM or THF to enhance bromine solubility and reduce side reactions.
- Temperature Control : Maintain 0–5°C during bromine addition to minimize over-bromination .
- Catalysts : Add catalytic FeCl to accelerate electrophilic substitution .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at C4 to assess antimicrobial potency .
- Bioassays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7). Use MIC and IC values for comparison .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Reproducibility Checks : Verify assay conditions (pH, temperature, solvent controls) across replicates.
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to confirm interactions with enzymes like dihydropteroate synthase. Compare binding energies across analogs .
Advanced: What computational methods predict this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution at C4. Analyze frontier molecular orbitals (FMOs) for reactivity hotspots .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .
Advanced: How to troubleshoot low crystallinity in X-ray studies?
Methodological Answer:
- Crystallization Solvents : Screen mixtures of EtOAc/hexane or DCM/pentane.
- SHELX Refinement : Adjust parameters (e.g., ISOR, SIMU) to model disorder. Validate via R-factor and residual density maps .
Advanced: How to design bioconjugates for targeted drug delivery?
Methodological Answer:
- Linker Chemistry : Attach polyethylene glycol (PEG) via ester hydrolysis and carbodiimide-mediated coupling to antibodies.
- In Vivo Testing : Use fluorescent tags (e.g., FITC) to track biodistribution in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
